molecular formula C6H7BrFN B13337135 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole

Cat. No.: B13337135
M. Wt: 192.03 g/mol
InChI Key: DXPGPWZWAFGRNW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a bromomethyl substituent at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 1-position of the pyrrole ring. The bromomethyl group enables nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties. The methyl group at the 1-position sterically stabilizes the pyrrole ring, influencing reactivity and regioselectivity in subsequent transformations .

Properties

Molecular Formula

C6H7BrFN

Molecular Weight

192.03 g/mol

IUPAC Name

2-(bromomethyl)-3-fluoro-1-methylpyrrole

InChI

InChI=1S/C6H7BrFN/c1-9-3-2-5(8)6(9)4-7/h2-3H,4H2,1H3

InChI Key

DXPGPWZWAFGRNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-fluoro-1-methyl-1H-pyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor under controlled temperature and illumination . This method ensures consistent product quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 2-position undergoes nucleophilic substitution (SN2) due to its primary alkyl halide configuration. Key reactions include:

  • Amine Alkylation : Reacts with primary/secondary amines to form pyrrole-2-methanamine derivatives.
    Example: Reaction with piperidine yields 2-(piperidin-1-ylmethyl)-3-fluoro-1-methyl-1H-pyrrole.

  • Thiol Substitution : Treatment with thiols (e.g., ethanethiol) produces sulfides under basic conditions.

Mechanistic Insight :
The reaction proceeds via a backside attack mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity. Steric hindrance is minimized due to the methyl group at the 1-position .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°CBiaryl-pyrrole hybrids65–78
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-Aminomethyl-pyrrole derivatives55–70

Key Finding : Fluorine at the 3-position slightly reduces coupling efficiency compared to non-fluorinated analogs due to increased electron withdrawal .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature allows electrophilic substitution, but fluorine’s deactivating effect directs reactivity:

  • Nitration : Occurs at the 5-position using HNO₃/AcOH, yielding 5-nitro-3-fluoro-1-methyl-2-(bromomethyl)-1H-pyrrole .

  • Sulfonation : Limited reactivity observed; requires SO₃/pyridine and elevated temperatures .

Regioselectivity : Fluorine’s −I effect dominates, making the 4- and 5-positions more electrophile-resistant .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), bromine abstraction generates a pyrrole-methyl radical:

  • Polymerization : Initiates vinyl monomer polymerization (e.g., styrene) via radical chain transfer .

  • C–H Functionalization : Reacts with alkenes to form alkylated pyrroles (e.g., allylation) .

Mechanism :
Initiation:
AIBN2CN+N2\text{AIBN} \rightarrow 2 \text{CN}^- + \text{N}_2
Propagation:
Pyrrole-Br+CNPyrrole+BrCN\text{Pyrrole-Br} + \text{CN}^- \rightarrow \text{Pyrrole}^- + \text{BrCN}
Pyrrole+AlkeneAlkylated Product\text{Pyrrole}^- + \text{Alkene} \rightarrow \text{Alkylated Product}

Elimination and Rearrangement

Heating in basic conditions (e.g., KOH/EtOH) induces β-elimination:

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrroleΔ3-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde+HBr\text{this compound} \xrightarrow{\Delta} \text{3-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde} + \text{HBr}

Kinetic Data :

  • Activation energy (EaE_a): ~45 kJ/mol (determined via Arrhenius plot) .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis (t₁/₂ = 2.5 h at pH 7, 25°C), forming 3-fluoro-1-methyl-1H-pyrrole-2-methanol.

  • Oxidation : Bromine loss occurs under strong oxidants (e.g., KMnO₄), yielding pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is a heterocyclic compound belonging to the pyrrole family, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom, with a bromomethyl group and a fluorine atom substituting specific hydrogen atoms. It is known for its unique combination of halogenated functional groups, which influence its reactivity and biological properties.

Applications in Scientific Research

This compound's applications are rooted in its reactivity, driven by the bromomethyl and fluorine substituents, which allows it to participate in nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles like amines or alcohols to form new derivatives, and the fluorine atom can engage in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic chemistry.

Pharmaceutical Chemistry

  • Synthesis of Bioactive Compounds this compound derivatives can serve as intermediates in the synthesis of bioactive compounds.
  • Antiviral Research Pyrrole derivatives have demonstrated potential as viable substitutes for indoles in antiviral applications. For instance, researchers have explored modifications to pyrrole scaffolds to maintain potency and diminish cytotoxicity in novel indole-2-carboxamide inhibitors .

Material Science

  • The compound may have applications in material science .

Use in Synthesis

  • 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde can be synthesized using a preparation method involving dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, vacuumizing, replacing hydrogen, and heating to carry out a reduction reaction .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules .

Comparison with Similar Compounds

(a) 2-(Bromomethyl)-3-fluorobenzonitrile

  • Structure : A benzonitrile derivative with bromomethyl and fluorine substituents on adjacent positions.
  • Key Differences : Unlike the pyrrole core, this compound features a benzene ring, which alters aromaticity and electronic effects. The nitrile group introduces distinct reactivity (e.g., hydrolysis to carboxylic acids).
  • Applications : Used in cross-coupling reactions for agrochemical intermediates .

(b) 4-Bromo-5-(bromomethyl)-1-methylpyrazolones

  • Example : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, EP Application).
  • Key Differences : Pyrazolone core with dual bromine substituents enhances electrophilicity. The presence of a chlorophenyl group increases steric bulk and lipophilicity compared to the pyrrole derivative.
  • Data : Molecular weight 381.2 g/mol (observed via LC/MS) .

(c) 3-Bromo-2-(bromomethyl)propionic Acid

  • Structure : A brominated aliphatic compound with a carboxylic acid group.
  • Key Differences : Lacks aromaticity, reducing conjugation effects. The carboxylic acid group enables different reactivity (e.g., esterification, amidation).
  • Applications : Intermediate in synthesizing fluorinated polymers .

Physicochemical and Reactivity Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Reactivity Source
This compound Pyrrole 2-BrCH2, 3-F, 1-CH3 ~193.0 (calculated) Nucleophilic substitution (BrCH2), SNAr (F) Synthetic catalog
2-(Bromomethyl)-3-fluorobenzonitrile Benzene 2-BrCH2, 3-F, 4-CN 214.0 Cross-coupling (CN), hydrolysis Kanto Catalog
4-Bromo-5-(bromomethyl)-1-methylpyrazolone Pyrazolone 4-Br, 5-BrCH2, 1-CH3 381.2 (observed) Dual electrophilic substitution EP Patent
3-Bromo-2-(bromomethyl)propionic Acid Aliphatic chain 3-Br, 2-BrCH2, COOH 259.9 Esterification, decarboxylation Biopharmacule

Notes:

  • Electronic Effects : Fluorine in the pyrrole derivative (electron-withdrawing) reduces electron density at adjacent positions, favoring electrophilic substitution at the 5-position. In contrast, benzonitrile derivatives exhibit stronger electron withdrawal via the nitrile group.
  • Steric Impact : The 1-methyl group in the pyrrole derivative hinders substitution at the 1-position, directing reactivity to the 2- and 5-positions. Pyrazolone analogs with bulkier aryl groups (e.g., 4'-chlorophenyl) show reduced solubility in polar solvents .
  • Thermal Stability : Bromomethyl-substituted pyrroles are less thermally stable than benzonitriles due to the weaker aromatic stabilization of pyrrole compared to benzene .

Biological Activity

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is a heterocyclic compound characterized by its unique combination of halogenated functional groups. These features significantly influence its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a five-membered pyrrole ring with a bromomethyl group and a fluorine atom substituting specific hydrogen atoms. The presence of these halogenated groups enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives that may exhibit enhanced biological activity.
  • Electrophilic Reactions : The fluorine atom can engage in electrophilic aromatic substitution reactions, potentially modifying the activity of the compound against different biological targets.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that pyrrole derivatives could effectively arrest the cell cycle in cancer cells, leading to increased apoptosis. The IC50 values for these compounds ranged from 4.64 µM to 9.22 µM across various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
BPUJurkat4.64Cell cycle arrest
BPUHeLa9.22Apoptosis induction
BPUMCF-78.47Inhibition of proliferation

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the potential applications of pyrrole derivatives:

  • Anticancer Studies : A study involving a derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition over time.
  • Antimicrobial Evaluations : Research on pyrrole-based compounds revealed their efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole, and what critical parameters influence reaction yields?

Answer:
A typical synthesis involves coupling reactions using activating agents like carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) under nitrogen, followed by reflux and subsequent addition of brominated intermediates. For example, bromomethyl groups can be introduced via alkylation of pre-functionalized pyrroles . Key parameters include:

  • Inert atmosphere : Prevents decomposition of reactive intermediates (e.g., bromomethyl groups).
  • Temperature control : Reflux conditions (≈70°C) optimize coupling efficiency while minimizing side reactions.
  • Purification : Silica gel chromatography (petroleum ether/dichloromethane) effectively isolates the product .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:
Due to the instability of brominated pyrroles, storage at –20°C under nitrogen or argon is critical. Handling should occur in a glovebox or Schlenk line to avoid exposure to moisture and oxygen, which accelerate decomposition . Degradation manifests as darkening or polymerization; regular NMR monitoring (e.g., disappearance of δ 4.2–4.5 ppm CH2Br signals) is advised .

Advanced: What strategies can mitigate decomposition during electrophilic substitution reactions involving this compound?

Answer:
Electrophilic reactions (e.g., formylation) risk bromine displacement or ring degradation. Mitigation strategies include:

  • Low-temperature reactions : Conduct substitutions at 0–5°C to stabilize the bromomethyl group.
  • Directed metalation : Use directing groups (e.g., methyl at N1) to control regioselectivity and reduce side reactions. Evidence shows that 1-methyl-2-bromopyrroles undergo β-substitution more cleanly than unprotected analogs .
  • In situ trapping : Employ scavengers like molecular sieves to remove reactive byproducts (e.g., HBr) .

Advanced: How does the fluorine substituent influence the regioselectivity of further functionalization?

Answer:
The 3-fluoro group exerts both electronic and steric effects:

  • Electronic directing : Fluorine’s electron-withdrawing nature deactivates the α-position (C2/C5), favoring electrophilic attack at the β-position (C4). This aligns with observations in 3-fluoropyrroles, where formylation occurs predominantly at C4 .
  • Steric hindrance : The fluorine atom’s small size minimally impacts steric access, unlike bulkier substituents. Computational studies (unavailable in evidence) are recommended to quantify these effects.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Answer:

  • ¹H NMR :
    • CH2Br: δ 4.2–4.5 ppm (triplet or quartet, coupling with adjacent CH).
    • N-methyl: δ 3.6–3.8 ppm (singlet).
    • Fluorine coupling: Splitting of pyrrole ring protons (e.g., JHF ≈ 8–12 Hz) .
  • GC-MS : Molecular ion peaks at m/z ≈ 207–209 (M⁺, isotopic pattern for Br) .
  • ¹³C NMR : Fluorinated carbons appear as doublets (¹JCF ≈ 245–265 Hz) .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

Answer:
Crystallization challenges include:

  • Low thermal stability : Decomposition at room temperature.
  • Twinned crystals : Common with halogenated pyrroles due to weak intermolecular forces.
    Solutions :
  • SHELXL refinement : Handles twinning by refining twin laws and partitioning overlapping reflections .
  • High-resolution data : Collect at low temperature (100 K) with synchrotron radiation to enhance data quality .

Advanced: How can copper-catalyzed intramolecular cyclizations be optimized for synthesizing complex derivatives?

Answer:
Copper(I) iodide (10 mol%) with L-proline as a ligand in DMF at 140°C enables efficient cyclization. Key optimizations:

  • Base selection : Sodium hydride (2.5 equiv) enhances deprotonation of acidic pyrrole NH.
  • Solvent choice : DMF’s high polarity stabilizes transition states, accelerating ring closure .
  • Substrate design : Pre-functionalization with electron-withdrawing groups (e.g., bromomethyl) increases electrophilicity at the reaction site.

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